molecular formula C32H31BrN2O2 B571565 (Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol CAS No. 857086-94-3

(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol

Cat. No. B571565
M. Wt: 555.516
InChI Key: QUIJNHUBAXPXFS-BHYZAODMSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .


Synthesis Analysis

Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel was synthesized by dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .


Molecular Structure Analysis

The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .


Chemical Reactions Analysis

Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .


Physical And Chemical Properties Analysis

The vapor density of DMAEMA is 5.4 (vs air), and it has a vapor pressure of less than 1 mmHg at 25 °C. It is a liquid form and contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor. Its refractive index is n20/D 1.439 (lit.), and it has a boiling point of 182-192 °C (lit.). The density of DMAEMA is 0.933 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural Features and Supersymmetry

One study highlights the absolute configuration and structural features of R207910, which is closely related to the compound . It describes how the independent molecules present similar conformations and are related to each other by a local pseudo-binary axis, leading to an unusual type of supersymmetry. This study emphasizes the role of weak intermolecular contacts, such as Br–Br interactions and π-stacking, in the structural cohesion of the compound (S. Petit, G. Coquerel, C. Meyer, & J. Guillemont, 2007).

Antituberculosis Activity

Another research focus is the compound's potential antituberculosis activity. A study on new 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with antituberculosis activity found a derivative exhibiting high antituberculosis activity, indicating the potential use of this compound in clinical practice (A. V. Omel’kov, V. Fedorov, & A. Stepanov, 2019).

Fluorescence Quenching and Spectroscopic Applications

Research on fluorescence quenching of a highly fluorescence donor (D)-π-acceptor (A)-π-donor (D) quinoline dye by silver nanoparticles and anionic surfactant in liquid stage investigates the interaction of colloidal silver nanoparticles with a blue emitting dye in ethanol and ethylene glycol using steady-state fluorescence quenching measurements. This study could pave the way for applications in sensing and fluorescence-based detection methods (Salman A. Khan & Abdullah M. Asiri, 2016).

Synthesis and Chemical Properties

The synthesis and properties of related chemical structures, focusing on their applications in medicinal chemistry and as intermediates in organic synthesis, are also explored. For instance, the synthesis of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions demonstrates the versatility of related compounds in synthesizing constrained cyclic alpha-amino acid derivatives, indicating a broad applicability in pharmaceutical development (S. Kotha & E. Brahmachary, 2000).

Future Directions

Amphiphilic copolymers are recognized as important biomaterials and used as antibacterial agents due to their effective inhibition of bacterial growth .

properties

IUPAC Name

(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-BHYZAODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

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